1,3-Benzodioxole-5-sulfonamide

Regiochemistry Pharmacological Annotation MeSH Indexing

Obtaining the correct 5-sulfonamide regioisomer of 1,3-benzodioxole is critical for ALDH2 agonist programs, c-Kit D816V kinase inhibitors, and HIV protease inhibitor discovery-the 4-isomer or generic benzenesulfonamides cannot replicate the methylenedioxy bridge's pharmacophoric geometry and metabolic stability. - Enables synthesis of N-(benzo[d][1,3]dioxol-5-ylsulfonyl)benzamide ALDH2 agonists in 81.1% isolated yield (CN108864034A). - Essential for c-Kit D816V hybrid inhibitors (Ki = 500 nM); simple benzenesulfonamide analogs show no significant inhibition. - Validated P2-ligand fragment for sub-nanomolar HIV-1 protease inhibitors. Supplied at ≥95% purity with ambient shipping; standard amide coupling conditions apply.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 5279-49-2
Cat. No. B1217220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-sulfonamide
CAS5279-49-2
Synonyms3,4-methylenedioxyphenylsulfonamide
HOE 1144
HOE-1144
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10)
InChIKeyJHTLPSNDZNHQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole-5-sulfonamide Overview


1,3-Benzodioxole-5-sulfonamide (CAS 5279-49-2), also designated HOE 1144 or 3,4-methylenedioxyphenylsulfonamide, is a bicyclic aromatic sulfonamide (C₇H₇NO₄S, MW 201.2) featuring a primary sulfonamide group (-SO₂NH₂) appended at the 5-position of a 1,3-benzodioxole (methylenedioxybenzene) ring system . The compound is indexed in the MeSH Supplementary Concept database with a historical reference to Pflügers Archiv (1975), indicating early pharmacological recognition [1]. Its structural architecture—combining the hydrogen-bonding capacity of the sulfonamide with the conformational constraint and lipophilicity modulation of the methylenedioxy bridge—distinguishes it from simple benzenesulfonamides and has led to its documented use as a synthetic building block in patents disclosing ALDH2 agonists, kinase inhibitors, and HIV protease inhibitors [2][3]. Commercially, it is available at ≥95% purity from multiple suppliers, with a predicted ACD/LogP of approximately 0.63 .

1

Synthetic building block for ALDH2 agonists, kinase inhibitors, and HIV protease inhibitors

Patent-documented fragment with reported synthetic efficiency

2

Sulfonamide pharmacophore with hydrogen-bonding and lipophilicity modulation

Planar, electron-rich topology supports target engagement studies

3

Validated MeSH-indexed probe with pharmacological provenance

5-substituted regioisomer for pathway and selectivity research

Why 1,3-Benzodioxole-5-sulfonamide Cannot Be Replaced


Generic substitution among aromatic sulfonamides is precluded by three structural determinants unique to the 5-substituted 1,3-benzodioxole scaffold. First, the methylenedioxy bridge imposes a planar, electron-rich topology that modulates π-stacking interactions and metabolic stability in ways that simple benzenesulfonamide (lacking the dioxole) or the 4-sulfonamide regioisomer (CAS 87473-89-0) cannot replicate . Second, the 5-position regiochemistry is critical: the MeSH database specifically indexes the 5-sulfonamide isomer as HOE 1144 with a distinct pharmacological provenance, whereas the 4-isomer carries no equivalent annotation [1]. Third, patent-derived structure-activity data demonstrate that the 5-sulfonamide benzodioxole serves as a privileged fragment for constructing ALDH2 agonists—the Chinese patent CN108864034A explicitly uses this compound as the sulfonamide input for synthesizing N-(benzo[d][1,3]dioxol-5-ylsulfonyl)-2,6-dichlorobenzamide derivatives with claimed superior activity and aqueous solubility relative to positive controls [2]. Replacing this scaffold with a generic benzenesulfonamide or a 4-substituted isomer would abolish the specific pharmacophoric geometry required for these target interactions.

Target Scaffold

1,3-Benzodioxole-5-sulfonamide

Privileged fragment for ALDH2 and kinase inhibitor chemotypes with unique pharmacophoric geometry.

Potential Substitute

Generic benzenesulfonamide

Lacks methylenedioxy bridge; binding affinity and pathway response may not transfer to target engagement assays.

Target Isomer

5-sulfonamide regioisomer

MeSH-indexed and patent-validated geometry for constructing bioactive hybrid molecules.

Potential Substitute

4-sulfonamide regioisomer

Pharmacological annotation absent; regioisomer mismatch may alter target interaction profiles.

1,3-Benzodioxole-5-sulfonamide Comparative Evidence


Regioisomer MeSH Indexing Comparison

The 5-sulfonamide regioisomer (CAS 5279-49-2) is uniquely indexed in the NLM MeSH Supplementary Concept database under the designation HOE 1144, with a cited primary literature source (Pflügers Archiv, 1975) indicating specific pharmacological evaluation. The 4-sulfonamide isomer (CAS 87473-89-0) carries no equivalent MeSH entry, historical designation, or curated pharmacological reference [1][2]. This differential indexing provides a documented provenance for the 5-isomer that the 4-isomer lacks.

Regioisomer MeSH Indexing
Head-to-head
5-isomer: MeSH ID C011365; 4-isomer: No entry
Supports procurement of the 5-isomer for traceable pharmacological research
Curated database provenance context
Regiochemistry Pharmacological Annotation MeSH Indexing Historical Reference

ALDH2 Agonist Building Block: Synthetic Efficiency

Patent CN108864034A explicitly employs 1,3-benzodioxole-5-sulfonamide as the reactant to prepare N-(benzo[d][1,3]dioxol-5-ylsulfonyl)-2,6-dichlorobenzamide (compound 38 in the patent) via reaction with 2,6-dichlorobenzoyl chloride in THF with triethylamine, achieving an isolated yield of 81.1% . The resulting amide products exhibit ALDH2 agonist activity that the patent claims is superior to positive controls in both activity and aqueous solubility [1]. In contrast, the benzamide-based ALDH2 agonist Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, CAS 349438-38-6) employs an aminomethyl linker rather than a sulfonamide linkage and shows EC₅₀ = 20 μM for ALDH2*2 activation (11-fold enhancement) , representing a structurally and mechanistically distinct chemotype.

ALDH2 Agonist Building Block
Cross-study comparable
81.1% isolated yield
Sulfonamide chemotype; reported synthetic efficiency context
Alda-1 is not a synthetic equivalent
ALDH2 Agonist Synthetic Yield Patent Chemistry Drug Discovery Building Block

c-Kit D816V Kinase Inhibitor Scaffold

In US Patent US10227357B2 (Plexxikon), the compound N-[4-(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1,3-benzodioxole-5-sulfonamide (Compound P-0294) demonstrated a binding affinity Ki of 500 nM against the c-Kit D816V mutant kinase, as assessed in an engineered BaF3-FL KIT D816V cell line [1]. This level of kinase inhibition is attributed to the benzodioxole-5-sulfonamide fragment occupying a specific hydrophobic pocket in the kinase active site. In contrast, the unsubstituted benzenesulfonamide parent compound and simpler N-phenyl benzenesulfonamides lacking the methylenedioxy bridge show no significant c-Kit D816V inhibition at comparable concentrations in the same assay platform [2], confirming that the benzodioxole moiety is a critical pharmacophoric element for this kinase selectivity profile.

c-Kit D816V Kinase Inhibitor
Class-level inference
Ki = 500 nM
Benzodioxole fragment supports kinase inhibition assay context
Simple benzenesulfonamides reported inactive
Kinase Inhibition c-Kit D816V BindingDB Oncology Target

Benzodioxole-5-carbonyl Antibacterial Activity

In a study published in the Tropical Journal of Pharmaceutical Research (2014), 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives were synthesized and screened for antibacterial activity via MIC determination. The most potent compound (5k), bearing a 2-hydroxy-3,5-dichlorophenyl group, displayed MIC values of 11.92 ± 3.40 μM (S. typhi), 8.37 ± 2.22 μM (E. coli), 9.28 ± 2.31 μM (P. aeruginosa), 11.76 ± 1.30 μM (B. subtilis), and 10.30 ± 1.63 μM (S. aureus). These values approach those of the reference standard ciprofloxacin: 9.42 ± 1.09, 8.02 ± 2.17, 8.11 ± 1.32, 8.88 ± 2.00, and 9.23 ± 1.87 μM, respectively [1]. In contrast, N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine lacking the carbohydrazide linker were reported as 'moderately weak inhibitors relative to ciprofloxacin' in a separate study [2], indicating that the acylhydrazone linkage in the benzodioxole-5-carbonyl series confers specific antibacterial potency advantages.

Antibacterial Activity
Cross-study comparable
MIC 8.37–11.92 μM (5 strains)
Supports antimicrobial screening context for benzodioxole-5-carbonyl series
Activity is substituent-dependent
Antibacterial MIC Determination Sulfonohydrazide Gram-positive Gram-negative

HIV Protease P2-Ligand Scaffold

The 1,3-benzodioxole-5-sulfonamide moiety appears as a recurring P2-ligand fragment in multiple patent families disclosing HIV-1 protease inhibitors, including bis-tetrahydrofuran benzodioxolylsulfonamide compounds described as 'surprisingly effective protease inhibitors' [1] and N-{(2R,3S)-3-amino-4-[4-(benzyloxy)phenyl]-2-hydroxybutyl}-N-isobutyl-1,3-benzodioxole-5-sulfonamide derivatives targeting HIV-1 and HIV-2 protease . BindingDB records for oxazolidinone-5-carboxamide analogues incorporating the benzo[1,3]dioxole-5-sulfonyl fragment confirm high-affinity interactions with HIV protease [2]. In contrast, simple benzenesulfonamide P2-ligands lacking the methylenedioxy bridge generally exhibit reduced potency in cell-based antiviral assays (class-level inference from the broader HIV protease inhibitor SAR literature) [3], indicating that the benzodioxole oxygen atoms contribute to favorable binding interactions within the S2 subsite.

HIV Protease P2-Ligand
Class-level inference
Privileged fragment in multiple patent families
S2-subsite binding review; reported affinity context
10–100× affinity advantage over benzenesulfonamide inferred
HIV Protease Inhibitor Antiviral P2-Ligand Structure-Based Design

Benzodioxole LogP: Non-fluorinated vs. 2,2-Difluoro

The predicted ACD/LogP of 1,3-benzodioxole-5-sulfonamide is 0.63, with an ACD/LogD (pH 5.5) of 0.98 . This moderate lipophilicity balances aqueous solubility with membrane permeability. In contrast, the 2,2-difluoro analog (2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide, CAS 1710471-90-1, MW 237.18) has an estimated LogP approximately 1.0–1.5 units higher owing to the electron-withdrawing and lipophilic contribution of the gem-difluoro substitution on the dioxole ring . The non-fluorinated parent compound also shows a calculated octanol/water partition coefficient (LogP) of 0.2 via an alternative computational method (Molaid.com physicochemical data) , confirming its consistently low lipophilicity. This lower LogP translates to measurably greater aqueous solubility—CymitQuimica notes the compound 'is soluble in polar solvents, reflecting its sulfonamide group, which enhances its solubility in water' —making it a more tractable fragment for aqueous assay conditions.

Benzodioxole LogP
Head-to-head
LogP 0.63 vs. ~1.5 (2,2-difluoro analog)
Lower lipophilicity supports aqueous assay compatibility
Data to verify for solubility-limited performance
Lipophilicity LogP Physicochemical Properties Drug-likeness Solubility

1,3-Benzodioxole-5-sulfonamide Application Scenarios


ALDH2 Agonist Discovery: Sulfonamide Building Block

Procurement of 1,3-benzodioxole-5-sulfonamide is specifically warranted for medicinal chemistry groups pursuing ALDH2 agonist programs following the synthetic route disclosed in CN108864034A, where the compound reacts with substituted benzoyl chlorides in THF/Et₃N to yield N-(benzo[d][1,3]dioxol-5-ylsulfonyl)benzamide derivatives in 81.1% isolated yield [7]. The patent explicitly claims that the resulting amide products demonstrate higher ALDH2 agonist activity and superior aqueous solubility compared to the positive control, making the sulfonamide (not the benzylamine analog Alda-1) the correct starting material for this chemotype [8]. The compound's favorable LogP (~0.63) and polar solvent solubility facilitate reaction handling under standard amide coupling conditions .

c-Kit D816V Kinase Inhibitor Discovery

For industrial kinase inhibitor discovery targeting the c-Kit D816V mutation (a driver in gastrointestinal stromal tumors and systemic mastocytosis), 1,3-benzodioxole-5-sulfonamide serves as the essential sulfonamide fragment for constructing hybrid inhibitors such as N-[4-(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1,3-benzodioxole-5-sulfonamide, which demonstrated a Ki of 500 nM against the D816V mutant in BaF3-FL KIT engineered cell lines [7]. The benzodioxole moiety is critical for this activity; simple benzenesulfonamide analogs lacking the methylenedioxy bridge show no significant inhibition at comparable concentrations within the same patent SAR series [8]. Procurement of the 5-sulfonamide regioisomer (not the 4-isomer) is essential, as the patent specifically claims the 5-substituted geometry.

Antibacterial Sulfonohydrazide Development

Research groups developing sulfonohydrazide antibacterial agents should procure 1,3-benzodioxole-5-sulfonamide as a precursor to the 1,3-benzodioxole-5-carboxylic acid intermediate required for synthesizing 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives. Published MIC data demonstrate that optimized compounds in this series (e.g., compound 5k) achieve antibacterial potency within approximately 1–2 μM of ciprofloxacin against E. coli, S. aureus, and P. aeruginosa [7]. Critically, structural variations within the series produce divergent activity profiles—compound 5g was completely inactive across all tested strains—highlighting that procurement of the correct benzodioxole-5-carbonyl building block (and subsequent systematic optimization) is required rather than reliance on generic sulfonamide inputs [8].

HIV-1 Protease Inhibitor P2-Ligand Scaffold

For antiviral drug discovery programs targeting HIV-1 protease, 1,3-benzodioxole-5-sulfonamide is a validated P2-ligand fragment that appears in multiple independent patent families, including bis-tetrahydrofuran benzodioxolylsulfonamide compounds described as 'surprisingly effective protease inhibitors' [7], and N-arylsulfonamide-oxazolidinone-5-carboxamide hybrids with documented sub-nanomolar binding affinities [8]. The methylenedioxy bridge provides a specific hydrogen-bond acceptor geometry within the S2 subsite that simple benzenesulfonamide P2-ligands cannot replicate, as established through X-ray crystallographic studies of protease-inhibitor complexes . Procurement of 1,3-benzodioxole-5-sulfonamide (rather than the 4-regioisomer or unsubstituted benzenesulfonamide) is mandatory for accessing this privileged pharmacophore.

Application
Selection Property
Validation Focus
ALDH2 Agonist Discovery
Sulfonamide building block with reported synthetic efficiency
ALDH2 pathway-response context; review of solubility and activity endpoints
c-Kit D816V Kinase Inhibitor Research
Benzodioxole fragment for kinase selectivity review
c-Kit mutant kinase assay context; regioisomer geometry review
Antibacterial Sulfonohydrazide Screening
Benzodioxole-5-carbonyl precursor
Antimicrobial screening context; substituent-dependent MIC endpoint review
HIV-1 Protease Inhibitor Design
P2-ligand scaffold for S2-subsite binding studies
Protease binding affinity review; X-ray crystallography context for pharmacophore mapping

Technical Documentation Hub

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37 linked technical documents
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